

Phthalylsulfacetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Chemical Properties and Structure of **PhthalyIsulfacetamide**

Abstract

Phthalylsulfacetamide is a sulfonamide antibiotic belonging to the class of benzamides.[1][2] It functions as a prodrug that, following oral administration, undergoes slow decomposition within the intestine to release its active metabolite, sulfacetamide.[2][3] This active form exerts a bacteriostatic effect by competitively inhibiting the synthesis of folic acid, which is crucial for bacterial growth and replication.[4][5] This technical guide provides a detailed overview of the chemical and physical properties of **Phthalylsulfacetamide**, its molecular structure, and its mechanism of action.

Chemical Structure

PhthalyIsulfacetamide is characterized by a central phthalanilic acid structure linked to a sulfacetamide moiety. The molecule consists of a benzoic acid with a carbamoyl group at the ortho position, which is in turn bonded to a 4-(acetylsulfamoyl)phenyl group.

- IUPAC Name: 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid[1]
- SMILES: CC(=0)NS(=0)(=0)C1=CC=C(C=C1)NC(=0)C2=CC=CC=C2C(=0)O[1]



- InChl: InChl=1S/C16H14N2O6S/c1-10(19)18-25(23,24)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16(21)22/h2-9H,1H3,(H,17,20)(H,18,19)(H,21,22)[1]
- InChikey: SNWQKAWITMVCQW-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The key physicochemical properties of **PhthalyIsulfacetamide** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C16H14N2O6S	[6]
Molecular Weight	362.36 g/mol	[3][6]
Melting Point	196 °C	[2][7]
CAS Number	131-69-1	[1][7]
Appearance	Needles from dilute alcohol	[7]
Solubility	- Very sparingly soluble in water.[7]- Soluble in alcohol. [7]- Soluble in DMSO at 10 mM.[8]- ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil.[3]	
рКа	Data not available in the provided search results.	
Topological Polar Surface Area	138 Ų	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	5	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or the definitive determination of all physicochemical properties of **PhthalyIsulfacetamide** are not fully available in the provided search results. The synthesis of **PhthalyIsulfacetamide** was described by Basu in the Journal



of the Indian Chemical Society in 1949, which can be consulted for the original preparation method.[7]

Protocol for Assessing Solubility:

The following protocols were cited for the preparation of **PhthalyIsulfacetamide** solutions for research purposes, indicating its solubility in common laboratory solvent systems.[3]

Protocol 1: Aqueous Formulation

- Prepare a stock solution of **PhthalyIsulfacetamide** in DMSO.
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and continue mixing.
- Add 450 μL of saline to reach the final volume of 1 mL.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The
 resulting solution should be clear at a concentration of ≥ 2.5 mg/mL.[3]

Protocol 2: Cyclodextrin-Based Formulation

- Prepare a stock solution of Phthalylsulfacetamide in DMSO.
- To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of a 20% SBE-β-CD solution in saline.
- Mix until a clear solution is obtained. This method yields a solubility of ≥ 2.5 mg/mL.[3]

Protocol 3: Oil-Based Formulation

- Prepare a stock solution of Phthalylsulfacetamide in DMSO.
- To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.

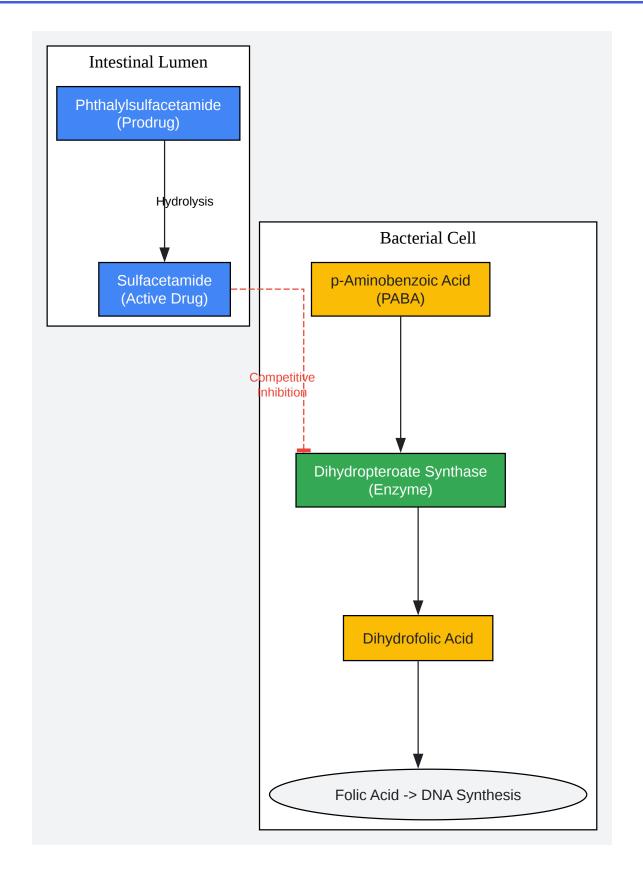


Mix thoroughly. The resulting solubility is ≥ 2.5 mg/mL.[3]

Mechanism of Action

Phthalylsulfacetamide acts as a prodrug. After oral administration, it is slowly hydrolyzed in the intestine, releasing the active antibacterial agent, sulfacetamide.[3] Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[5][9] This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a critical step in the bacterial folic acid synthesis pathway.[5][9] By blocking this pathway, sulfacetamide prevents the synthesis of folic acid, which is a necessary component for bacterial DNA synthesis and growth, thus exerting a bacteriostatic effect.[4][5]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phthalylsulfacetamide | C16H14N2O6S | CID 8574 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 131-69-1: phthalylsulfacetamide | CymitQuimica [cymitquimica.com]
- 5. Sulfacetamide Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Phthalylsulfacetamide [drugfuture.com]
- 8. Phthalylsulfacetamide | 131-69-1 | MOLNOVA [molnova.com]
- 9. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Phthalylsulfacetamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677755#phthalylsulfacetamide-chemical-propertiesand-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com